Cas no 1247792-84-2 (1-(5-Fluoropyridin-2-yl)piperidin-4-ol)
1-(5-Fluoropyridin-2-yl)piperidin-4-ol Chemical and Physical Properties
Names and Identifiers
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- 1-(5-fluoropyridin-2-yl)piperidin-4-ol
- XZB79284
- 1(5-Fluoropyridin-2-yl)piperidin-4-ol
- W15123
- AS-63815
- AKOS010567901
- 1247792-84-2
- MFCD14621457
- CS-0080287
- SCHEMBL22581845
- 1-(5-Fluoropyridin-2-yl)piperidin-4-ol
-
- MDL: MFCD14621457
- Inchi: 1S/C10H13FN2O/c11-8-1-2-10(12-7-8)13-5-3-9(14)4-6-13/h1-2,7,9,14H,3-6H2
- InChI Key: CDULRTBXVPTIQA-UHFFFAOYSA-N
- SMILES: FC1=CN=C(C=C1)N1CCC(CC1)O
Computed Properties
- Exact Mass: 196.10119120g/mol
- Monoisotopic Mass: 196.10119120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 1
- Complexity: 183
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 1.3
- Topological Polar Surface Area: 36.4
1-(5-Fluoropyridin-2-yl)piperidin-4-ol Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| eNovation Chemicals LLC | Y1224284-1g |
1-(5-Fluoropyridin-2-yl)piperidin-4-ol |
1247792-84-2 | 95% | 1g |
$300 | 2024-06-03 | |
| eNovation Chemicals LLC | D774317-1g |
1-(5-fluoropyridin-2-yl)piperidin-4-ol |
1247792-84-2 | 95% | 1g |
$230 | 2024-06-06 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AY396-50mg |
1-(5-Fluoropyridin-2-yl)piperidin-4-ol |
1247792-84-2 | 95% | 50mg |
254.0CNY | 2021-07-17 | |
| SHANG HAI XIAN DING Biotechnology Co., Ltd. | B-AY396-200mg |
1-(5-Fluoropyridin-2-yl)piperidin-4-ol |
1247792-84-2 | 95% | 200mg |
636.0CNY | 2021-07-17 | |
| Aaron | AR01DJFB-100mg |
1-(5-Fluoropyridin-2-yl)piperidin-4-ol |
1247792-84-2 | 98% | 100mg |
$19.00 | 2025-02-10 | |
| Aaron | AR01DJFB-250mg |
1-(5-Fluoropyridin-2-yl)piperidin-4-ol |
1247792-84-2 | 98% | 250mg |
$47.00 | 2025-02-10 | |
| Aaron | AR01DJFB-1g |
1-(5-Fluoropyridin-2-yl)piperidin-4-ol |
1247792-84-2 | 98% | 1g |
$186.00 | 2025-02-10 | |
| 1PlusChem | 1P01DJ6Z-100mg |
1-(5-fluoropyridin-2-yl)piperidin-4-ol |
1247792-84-2 | 95% | 100mg |
$17.00 | 2024-07-10 | |
| 1PlusChem | 1P01DJ6Z-250mg |
1-(5-fluoropyridin-2-yl)piperidin-4-ol |
1247792-84-2 | 95% | 250mg |
$29.00 | 2023-12-25 | |
| 1PlusChem | 1P01DJ6Z-1g |
1-(5-fluoropyridin-2-yl)piperidin-4-ol |
1247792-84-2 | 95% | 1g |
$81.00 | 2023-12-25 |
1-(5-Fluoropyridin-2-yl)piperidin-4-ol Suppliers
1-(5-Fluoropyridin-2-yl)piperidin-4-ol Related Literature
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Mei-Yu Xu,Ya-Ting Wang,Qing-Ling Ni,Zi-Hao Zhang,Guang-Ming Liang,Liu-Cheng Gui Dalton Trans., 2016,45, 4993-4997
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Eunhak Lim,Jiyoung Heo,Seong Keun Kim Nanoscale, 2019,11, 11369-11378
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Zhonghua Xiang,Chuanqi Fang,Sanhua Leng,Dapeng Cao J. Mater. Chem. A, 2014,2, 7662-7665
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Hailing Chen,Lu Yin,Meng Liu,Laibing Wang,Michiya Fujiki,Wei Zhang RSC Adv., 2019,9, 4849-4856
Additional information on 1-(5-Fluoropyridin-2-yl)piperidin-4-ol
Introduction to 1-(5-Fluoropyridin-2-yl)piperidin-4-ol (CAS No. 1247792-84-2)
1-(5-Fluoropyridin-2-yl)piperidin-4-ol, identified by the Chemical Abstracts Service Number (CAS No.) 1247792-84-2, is a significant compound in the realm of pharmaceutical chemistry and drug discovery. This heterocyclic amine derivative has garnered attention due to its structural features and potential applications in medicinal chemistry. The compound consists of a piperidine ring substituted at the 4-position with a hydroxyl group and at the 5-position with a fluorinated pyridine moiety, which endows it with unique electronic and steric properties.
The fluoropyridine moiety is a crucial pharmacophore in modern drug design, contributing to improved metabolic stability, binding affinity, and pharmacokinetic profiles. The presence of the hydroxyl group on the piperidine ring further enhances its versatility, allowing for diverse chemical modifications and functionalization. These structural elements make 1-(5-Fluoropyridin-2-yl)piperidin-4-ol a valuable scaffold for developing novel therapeutic agents.
In recent years, there has been a surge in research focused on fluorinated pyridines due to their ability to modulate receptor interactions and enhance drug efficacy. Studies have demonstrated that fluorine atoms can influence the electronic properties of adjacent atoms, leading to increased binding affinity and selectivity. The 5-fluoropyridin-2-yl group in 1-(5-Fluoropyridin-2-yl)piperidin-4-ol is particularly interesting because it can engage in hydrogen bonding and π-stacking interactions, which are critical for receptor binding.
The piperidin-4-ol moiety provides a favorable balance between lipophilicity and polarity, making it an excellent candidate for oral administration. Piperidine derivatives are widely used in pharmaceuticals due to their favorable pharmacokinetic properties and low toxicity. The combination of these structural features makes 1-(5-Fluoropyridin-2-yl)piperidin-4-ol a promising candidate for further exploration in drug development.
Recent advancements in computational chemistry and molecular modeling have enabled researchers to predict the binding modes of this compound with high accuracy. These tools have been instrumental in identifying potential drug candidates by analyzing interactions with biological targets such as enzymes and receptors. The fluoropyridine group has been shown to interact strongly with aromatic residues in proteins, while the hydroxyl group can form hydrogen bonds with polar amino acid side chains.
One of the most exciting applications of 1-(5-Fluoropyridin-2-yl)piperidin-4-ol is in the development of kinase inhibitors. Kinases are enzymes that play a critical role in cell signaling pathways, and their dysregulation is associated with various diseases, including cancer. By targeting specific kinases, it may be possible to develop therapies that modulate these pathways effectively. Preliminary studies have suggested that derivatives of this compound exhibit potent inhibitory activity against certain kinases, making them attractive leads for further development.
Another area of interest is the use of 1-(5-Fluoropyridin-2-yl)piperidin-4-ol in central nervous system (CNS) drug discovery. The blood-brain barrier poses a significant challenge for delivering therapeutic agents to the brain, but compounds with appropriate lipophilicity can cross this barrier effectively. The balance between lipophilicity and polarity provided by the piperidin-4-ol moiety makes this compound a good candidate for CNS applications. Additionally, the fluoropyridine group can interact with neurotransmitter receptors, potentially leading to novel treatments for neurological disorders.
The synthesis of 1-(5-Fluoropyridin)-2-yloxy)piperidine (CAS No. 1247792–84–2) involves multi-step organic reactions that require careful optimization to ensure high yield and purity. Common synthetic routes include nucleophilic substitution reactions, cross-coupling reactions, and functional group transformations. Advanced techniques such as flow chemistry have been employed to improve reaction efficiency and scalability.
In conclusion, 1-(5-Fluoropyridin)-2-yloxy)piperidine (CAS No. 1247792–84–2) is a versatile compound with significant potential in pharmaceutical research. Its unique structural features make it an attractive scaffold for developing novel therapeutic agents targeting various diseases. With ongoing research focused on its applications in kinase inhibition and CNS drug discovery, this compound is poised to play a crucial role in future medical advancements.
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